molecular formula C64H104Br2N2O2 B11766098 (Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione

(Z)-6,6'-dibromo-1,1'-bis(2-decyltetradecyl)-1H,1'H,2H,2'H-[3,3'-biindolylidene]-2,2'-dione

Cat. No.: B11766098
M. Wt: 1093.3 g/mol
InChI Key: PVMMSQLECORHND-UHFFFAOYSA-N
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Description

(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione is a complex organic compound characterized by its unique structure and properties. This compound is part of the biindolylidene family, known for their applications in various scientific fields due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione typically involves multiple steps, including bromination and alkylation reactions. The process begins with the preparation of the indole derivatives, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at specific positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and alkyl chains play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-6,6’-dibromo-1,1’-bis(2-decyltetradecyl)-1H,1’H,2H,2’H-[3,3’-biindolylidene]-2,2’-dione stands out due to its unique combination of bromine atoms and long alkyl chains, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and reactivity .

Properties

Molecular Formula

C64H104Br2N2O2

Molecular Weight

1093.3 g/mol

IUPAC Name

6-bromo-3-[6-bromo-1-(2-decyltetradecyl)-2-oxoindol-3-ylidene]-1-(2-decyltetradecyl)indol-2-one

InChI

InChI=1S/C64H104Br2N2O2/c1-5-9-13-17-21-25-27-31-35-39-43-53(41-37-33-29-23-19-15-11-7-3)51-67-59-49-55(65)45-47-57(59)61(63(67)69)62-58-48-46-56(66)50-60(58)68(64(62)70)52-54(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-50,53-54H,5-44,51-52H2,1-4H3

InChI Key

PVMMSQLECORHND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C1=O

Origin of Product

United States

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